molecular formula C9H11F3O4S2 B15167633 Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol CAS No. 647857-26-9

Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol

Cat. No.: B15167633
CAS No.: 647857-26-9
M. Wt: 304.3 g/mol
InChI Key: CVEPZEJZWNVWJD-UHFFFAOYSA-N
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Description

Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol is a compound that combines the properties of methanesulfonic acid and a trifluoromethylsulfanyl-substituted phenylmethanol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . The trifluoromethylsulfanyl group adds unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various substituted phenylmethanol derivatives and sulfonic acid derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol involves its strong acidity and ability to donate protons in chemical reactions. The trifluoromethylsulfanyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. These properties make it effective in catalyzing reactions and interacting with molecular targets in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol is unique due to the combination of the strong acidic properties of methanesulfonic acid and the electron-withdrawing effects of the trifluoromethylsulfanyl group. This combination enhances its reactivity and makes it suitable for specialized applications in various fields .

Properties

CAS No.

647857-26-9

Molecular Formula

C9H11F3O4S2

Molecular Weight

304.3 g/mol

IUPAC Name

methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol

InChI

InChI=1S/C8H7F3OS.CH4O3S/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;1-5(2,3)4/h1-4,12H,5H2;1H3,(H,2,3,4)

InChI Key

CVEPZEJZWNVWJD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)SC(F)(F)F)CO

Origin of Product

United States

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